Molecular Descriptor Profile for Structural Differentiation
A computational comparison of key molecular descriptors shows the compound's distinct physicochemical profile relative to a common benzamide scaffold. The target compound has a lower lipophilicity (XLogP3: -0.8) and a higher number of hydrogen bond donors (4) and acceptors (6) compared to a simple analog like N-ethyl-3,4-dimethoxybenzamide (XLogP3: ~1.2, 1 HBD, 4 HBA), predicted to significantly alter its aqueous solubility and target-binding promiscuity .
| Evidence Dimension | Computed Physicochemical Properties (Lipophilicity & H-bonding Capacity) |
|---|---|
| Target Compound Data | XLogP3: -0.8; Hydrogen Bond Donors: 4; Hydrogen Bond Acceptors: 6; Rotatable Bonds: 7 |
| Comparator Or Baseline | N-ethyl-3,4-dimethoxybenzamide (predicted): XLogP3: ~1.2; HBD: 1; HBA: 4; Rotatable Bonds: 4 |
| Quantified Difference | Δ XLogP3 ≈ 2.0 log units; Δ HBD = 3; Δ HBA = 2; Δ Rotatable Bonds = 3 |
| Conditions | In silico prediction using XLogP3 and Cactvs models; no experimental validation. |
Why This Matters
This pronounced difference in polarity and flexibility suggests the compound will have a very different pharmacokinetic and solubility profile compared to simpler benzamides, making it a unique chemical probe for central nervous system or solubility-challenged target screens.
- [1] PubChem. Computed Properties for N-(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)-3,4-dimethoxybenzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
